molecular formula C17H23BN2O3 B1395927 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1105039-88-0

1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1395927
M. Wt: 314.2 g/mol
InChI Key: RUSNSMNLZWNVHT-UHFFFAOYSA-N
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Patent
US08604033B2

Procedure details

According to Scheme 2 Step 1: A suspension of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (25.8 mmol, 5.00 g), 1-(chloromethyl)-4-methoxybenzene (25.8 mmol, 3.49 mL) and K2CO3 (25.8 mmol, 3.56 g) in acetonitrile (40 mL) was heated at 80° C. for 5 hours. After filtration over celite, the filtrate was evaporated and the resulting crude product was purified by flash chromatography over silica gel using EtOAc/cyclohexane (90:10 to 70:30) as eluent to afford 1-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (24.2 mmol, 7.61 g, 94%) as a colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.49 mL
Type
reactant
Reaction Step One
Name
Quantity
3.56 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.Cl[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:24][O:23][C:20]1[CH:21]=[CH:22][C:17]([CH2:16][N:12]2[CH:13]=[C:9]([B:4]3[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]3)[CH:10]=[N:11]2)=[CH:18][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
3.49 mL
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Name
Quantity
3.56 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration over celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by flash chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC(=C2)B2OC(C(O2)(C)C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.2 mmol
AMOUNT: MASS 7.61 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.